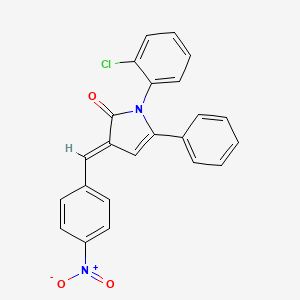

![molecular formula C23H19N5O4 B11698787 (4E)-4-[2-(4-ethoxyphenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11698787.png)

(4E)-4-[2-(4-ethoxyphenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4E)-4-[2-(4-エトキシフェニル)ヒドラジニリデン]-2-(4-ニトロフェニル)-5-フェニル-2,4-ジヒドロ-3H-ピラゾール-3-オンは、ピラゾロン類に属する複雑な有機化合物です。ピラゾロン類は、多様な生物活性を有することで知られており、医薬品化学において様々な治療薬の開発に用いられています。

準備方法

合成経路と反応条件

(4E)-4-[2-(4-エトキシフェニル)ヒドラジニリデン]-2-(4-ニトロフェニル)-5-フェニル-2,4-ジヒドロ-3H-ピラゾール-3-オンの合成は、一般的に、4-エトキシフェニルヒドラジンと4-ニトロベンズアルデヒドの縮合、続いてフェニルヒドラジンによる環化と酸化によって行われます。反応条件としては、エタノールやメタノールなどの溶媒と、酢酸や塩酸などの触媒を用いることが多く、反応を促進します。

工業生産方法

この化合物の工業生産方法では、同様の合成経路を大規模に行う場合があります。連続フロー反応器や自動化システムを使用することで、生産プロセスの効率と収率を高めることができます。また、再結晶やクロマトグラフィーなどの精製技術を用いて、高純度の化合物を得ることができます。

化学反応解析

反応の種類

(4E)-4-[2-(4-エトキシフェニル)ヒドラジニリデン]-2-(4-ニトロフェニル)-5-フェニル-2,4-ジヒドロ-3H-ピラゾール-3-オンは、様々な化学反応を起こします。その例として、

酸化: この化合物は、酸化されて対応する酸化物を生成することができます。

還元: 還元反応によって、ニトロ基をアミノ基に変換することができます。

置換: この化合物は、特にニトロ基やエトキシ基で求核置換反応を起こすことができます。

一般的な試薬と条件

これらの反応で用いられる一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやチオールなどの求核剤などがあります。反応は、通常、目的とする生成物の生成を確実に行うために、制御された温度とpH条件で行われます。

生成される主な生成物

これらの反応から生成される主な生成物には、アミノ置換ピラゾロン、酸化物、その他の異なる官能基を有する置換ピラゾロンなど、元の化合物の様々な誘導体があります。

科学研究への応用

化学

化学分野では、(4E)-4-[2-(4-エトキシフェニル)ヒドラジニリデン]-2-(4-ニトロフェニル)-5-フェニル-2,4-ジヒドロ-3H-ピラゾール-3-オンは、より複雑な分子の合成のためのビルディングブロックとして用いられています。新しい材料や触媒の開発における前駆体として役立っています。

生物学

生物学研究では、この化合物は酵素阻害剤としての可能性について研究されています。特定の病気の経路に関与する特定の酵素を阻害する能力を示しており、薬物開発の候補となっています。

医学

医学分野では、(4E)-4-[2-(4-エトキシフェニル)ヒドラジニリデン]-2-(4-ニトロフェニル)-5-フェニル-2,4-ジヒドロ-3H-ピラゾール-3-オンは、抗炎症作用と鎮痛作用について調査されています。痛みや炎症関連疾患の治療のための潜在的な治療薬として検討されています。

産業

産業分野では、この化合物は染料や顔料の製造に用いられています。その独特の化学構造により、様々な材料に特定の色や性質を与えることができます。

化学反応の分析

Types of Reactions

(4E)-4-[2-(4-ethoxyphenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and ethoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted pyrazolones, oxides, and other substituted pyrazolones with different functional groups.

科学的研究の応用

Chemistry

In chemistry, (4E)-4-[2-(4-ethoxyphenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes that are involved in disease pathways, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its anti-inflammatory and analgesic properties. It is being explored as a potential therapeutic agent for the treatment of pain and inflammation-related conditions.

Industry

In the industrial sector, this compound is used in the production of dyes and pigments. Its unique chemical structure allows it to impart specific colors and properties to various materials.

作用機序

(4E)-4-[2-(4-エトキシフェニル)ヒドラジニリデン]-2-(4-ニトロフェニル)-5-フェニル-2,4-ジヒドロ-3H-ピラゾール-3-オンの作用機序は、酵素や受容体などの分子標的との相互作用に関与しています。この化合物は酵素の活性部位に結合し、その活性を阻害することで、生化学的経路を調節します。ニトロ基とエトキシ基は、その結合親和性と特異性に重要な役割を果たしています。

類似化合物の比較

類似化合物

- (4E)-4-[2-(4-メトキシフェニル)ヒドラジニリデン]-2-(4-ニトロフェニル)-5-フェニル-2,4-ジヒドロ-3H-ピラゾール-3-オン

- (4E)-4-[2-(4-クロロフェニル)ヒドラジニリデン]-2-(4-ニトロフェニル)-5-フェニル-2,4-ジヒドロ-3H-ピラゾール-3-オン

- (4E)-4-[2-(4-ブロモフェニル)ヒドラジニリデン]-2-(4-ニトロフェニル)-5-フェニル-2,4-ジヒドロ-3H-ピラゾール-3-オン

独自性

(4E)-4-[2-(4-エトキシフェニル)ヒドラジニリデン]-2-(4-ニトロフェニル)-5-フェニル-2,4-ジヒドロ-3H-ピラゾール-3-オンを他の類似化合物と区別する特徴は、そのエトキシ基であり、溶解性とバイオアベイラビリティを高めます。この独特の特性により、特に医薬品化学において、特定の用途においてより効果的な候補となっています。

類似化合物との比較

Similar Compounds

- (4E)-4-[2-(4-methoxyphenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

- (4E)-4-[2-(4-chlorophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

- (4E)-4-[2-(4-bromophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

What sets (4E)-4-[2-(4-ethoxyphenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one apart from similar compounds is its ethoxy group, which enhances its solubility and bioavailability. This unique feature makes it a more effective candidate for certain applications, particularly in medicinal chemistry.

特性

分子式 |

C23H19N5O4 |

|---|---|

分子量 |

429.4 g/mol |

IUPAC名 |

4-[(4-ethoxyphenyl)diazenyl]-2-(4-nitrophenyl)-5-phenyl-1H-pyrazol-3-one |

InChI |

InChI=1S/C23H19N5O4/c1-2-32-20-14-8-17(9-15-20)24-25-22-21(16-6-4-3-5-7-16)26-27(23(22)29)18-10-12-19(13-11-18)28(30)31/h3-15,26H,2H2,1H3 |

InChIキー |

NPHURDPEIOYIIZ-UHFFFAOYSA-N |

正規SMILES |

CCOC1=CC=C(C=C1)N=NC2=C(NN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(E)-(4-bromophenyl)methylidene]-4-(2,4-dichlorophenoxy)butanehydrazide](/img/structure/B11698722.png)

![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-methylbenzohydrazide](/img/structure/B11698726.png)

![N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11698732.png)

![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide](/img/structure/B11698733.png)

![(4Z)-4-[2-(2-bromophenyl)hydrazinylidene]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11698739.png)

![(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11698742.png)

![2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11698753.png)

![(5E)-3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11698773.png)

![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B11698776.png)

![2,2'-{benzene-1,4-diylbis[(E)methylylidene(2E)hydrazin-1-yl-2-ylidene]}bis[4-(methoxymethyl)-6-methylpyridine-3-carbonitrile]](/img/structure/B11698783.png)

![N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]-2-phenylacetohydrazide](/img/structure/B11698786.png)